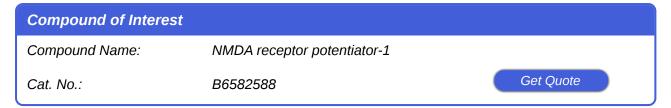


Zelquistinel: A Preclinical Technical Guide on a Novel NMDA Receptor Potentiator

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for Zelquistinel (formerly AGN-241751), a novel, orally bioavailable positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Zelquistinel has demonstrated rapid and sustained antidepressant-like effects in various rodent models, positioning it as a promising therapeutic candidate for major depressive disorder and other central nervous system disorders.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Quantitative Data Summary

The following tables provide a consolidated view of the key in vitro and in vivo preclinical data for Zelquistinel.

Table 1: In Vitro Efficacy of Zelquistinel



| Parameter | Cell Type/Preparati on | Agonist | Zelquistinel Concentration | Result |
|--|--|------------|---|--|
| Intracellular Calcium ([Ca²+]i) Influx | Cultured Rat Cortical Neurons | 10 μM NMDA | 10 nM | Potentiation of [Ca ²⁺]i influx[2] |
| Intracellular Calcium ([Ca²+]i) Influx | HEK293 cells expressing hNR1-NR2A | 10 μM NMDA | Biphasic effect: potentiation at low nM, inhibition at μM concentrations[2] | |
| Intracellular Calcium ([Ca²+]i) Influx | HEK293 cells expressing hNR1-NR2B | 10 μM NMDA | Biphasic effect: potentiation at low nM, inhibition at μM concentrations[2] | <u> </u> |
| NMDA Receptor- Mediated EPSCs | Rat mPFC Slices | N/A | Not specified | Enhancement of NMDAR- mediated EPSCs[2] |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices (Schaffer collateral-CA1) | N/A | 300 μg/kg (single oral dose) | Significant enhancement of LTP magnitude up to 2 weeks post-dose[2][4] |
| Long-Term Potentiation (LTP) | Rat mPFC Slices | N/A | 300 μg/kg (single oral dose) | Peak enhancement of LTP at 24 hours, sustained for 1 week[2][4] |

Table 2: In Vivo Efficacy of Zelquistinel in Rodent Models



| Model | Species | Zelquistinel Dose (Oral) | Key Finding |
|--|---------|--------------------------------|---|
| Forced Swim Test (FST) | Rat | 0.1–100 μg/kg | Rapid and sustained antidepressant-like effects[2][3][5] |
| Chronic Social Defeat Mouse Model | Mouse | Not specified | Restoration of social approach behavior in stress-susceptible mice[5] |
| Phencyclidine (PCP)- Induced Hyperlocomotion | Rodent | Not specified | Inhibition of PCP- induced hyperlocomotion[2][3] |
| Rotarod Test | Rat | 10 mg/kg | No impact on motor coordination[2] |
| Autism Spectrum Disorder (ASD) Models (Shank3Δex13-16-/-, Fmr1-/-, Valproate- exposed) | Mouse | Single and subchronic doses | Rescue of social deficits and stereotypic behavior[6] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments cited in the preclinical evaluation of Zelquistinel.

In Vitro Calcium Imaging

- Objective: To assess the modulatory effect of Zelquistinel on NMDA receptor-mediated intracellular calcium influx.
- Cell Preparations:
 - Primary cortical neurons cultured from rat embryos.



- HEK293 cells stably expressing human NMDA receptor subunits (hNR1-NR2A or hNR1-NR2B).
- Methodology:
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - A baseline fluorescence is established.
 - Cells are stimulated with the NMDA receptor agonist, NMDA (e.g., 10 μM), in the presence or absence of varying concentrations of Zelquistinel.
 - Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity.
 - To confirm the mechanism is independent of the glycine co-agonist site, experiments can be repeated in the presence of a glycine site antagonist like MDL 105,519.[7][8]

Ex Vivo Electrophysiology (Long-Term Potentiation)

- Objective: To determine the effect of Zelquistinel on synaptic plasticity, specifically long-term potentiation (LTP).
- Tissue Preparation: Acute brain slices (e.g., 300-400 µm thick) containing the hippocampus or medial prefrontal cortex (mPFC) are prepared from rats previously treated with a single oral dose of Zelquistinel or vehicle.[2][4]
- Methodology:
 - Slices are maintained in artificial cerebrospinal fluid (aCSF).
 - A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is placed in the postsynaptic region (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
 - A stable baseline of synaptic transmission is recorded for a set period.



- LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).
- Post-HFS fEPSPs are recorded for an extended period (e.g., 60 minutes) to measure the potentiation of synaptic strength.
- The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

In Vivo Behavioral Assays

- Forced Swim Test (FST):
 - Objective: To assess antidepressant-like activity.
 - Animal Model: Rats or mice.
 - Procedure: Animals are individually placed in a cylinder of water from which they cannot escape. The duration of immobility is measured over a set period. A decrease in immobility time is indicative of an antidepressant-like effect. Zelquistinel is administered orally at various doses prior to the test.[2][5]
- Chronic Social Defeat Stress (CSDS) Model:
 - Objective: To model stress-induced depressive-like behaviors, including social avoidance.
 - Animal Model: Mice.
 - Procedure: Experimental mice are subjected to repeated episodes of social defeat by a larger, aggressive mouse over a period of days. Following the stress period, social interaction is assessed in a two-chamber arena where the mouse can choose to interact with a novel mouse or an empty chamber. An increase in time spent in the chamber with the novel mouse following Zelquistinel treatment indicates a reversal of social avoidance.
 [5]

Signaling Pathways and Experimental Workflows

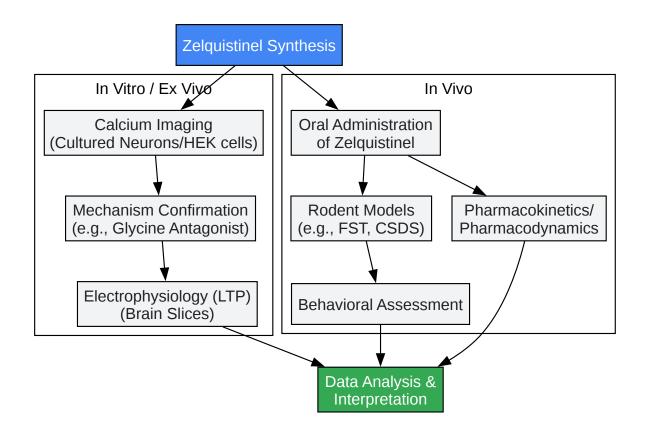


The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for Zelquistinel and a typical experimental workflow.



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Caption: Proposed signaling pathway for Zelquistinel's antidepressant effects.



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Caption: Preclinical experimental workflow for Zelquistinel evaluation.

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